molecular formula C24H26N2S B14791824 N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine

Cat. No.: B14791824
M. Wt: 374.5 g/mol
InChI Key: VDGROEXACQBBLG-UHFFFAOYSA-N
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Description

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine is a complex organic compound that features a dibenzoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine typically involves multiple steps. One common approach is to start with the dibenzoazepine core, which can be synthesized through a series of reactions including cyclization and reduction . The propyl and methyl groups are then introduced through alkylation reactions, and the phenylthiohydroxylamine moiety is added via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26N2S

Molecular Weight

374.5 g/mol

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-phenylsulfanylpropan-1-amine

InChI

InChI=1S/C24H26N2S/c1-25(27-22-12-3-2-4-13-22)18-9-19-26-23-14-7-5-10-20(23)16-17-21-11-6-8-15-24(21)26/h2-8,10-15H,9,16-19H2,1H3

InChI Key

VDGROEXACQBBLG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)SC4=CC=CC=C4

Origin of Product

United States

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